molecular formula C23H26N4O2 B2615362 1-{1-[6-(cyclopentyloxy)pyridine-3-carbonyl]pyrrolidin-3-yl}-2-methyl-1H-1,3-benzodiazole CAS No. 2034560-75-1

1-{1-[6-(cyclopentyloxy)pyridine-3-carbonyl]pyrrolidin-3-yl}-2-methyl-1H-1,3-benzodiazole

Cat. No.: B2615362
CAS No.: 2034560-75-1
M. Wt: 390.487
InChI Key: XJWFYOWYWPNJEP-UHFFFAOYSA-N
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Description

1-{1-[6-(cyclopentyloxy)pyridine-3-carbonyl]pyrrolidin-3-yl}-2-methyl-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core, a pyrrolidine ring, and a pyridine moiety

Preparation Methods

The synthesis of 1-{1-[6-(cyclopentyloxy)pyridine-3-carbonyl]pyrrolidin-3-yl}-2-methyl-1H-1,3-benzodiazole typically involves multi-step organic synthesis. The process may include:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-{1-[6-(cyclopentyloxy)pyridine-3-carbonyl]pyrrolidin-3-yl}-2-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents.

Scientific Research Applications

1-{1-[6-(cyclopentyloxy)pyridine-3-carbonyl]pyrrolidin-3-yl}-2-methyl-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{1-[6-(cyclopentyloxy)pyridine-3-carbonyl]pyrrolidin-3-yl}-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Similar compounds to 1-{1-[6-(cyclopentyloxy)pyridine-3-carbonyl]pyrrolidin-3-yl}-2-methyl-1H-1,3-benzodiazole include other benzodiazole derivatives, pyrrolidine-containing compounds, and pyridine derivatives. What sets this compound apart is its unique combination of these three moieties, which can result in distinct biological and chemical properties .

Properties

IUPAC Name

(6-cyclopentyloxypyridin-3-yl)-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-16-25-20-8-4-5-9-21(20)27(16)18-12-13-26(15-18)23(28)17-10-11-22(24-14-17)29-19-6-2-3-7-19/h4-5,8-11,14,18-19H,2-3,6-7,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWFYOWYWPNJEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CN=C(C=C4)OC5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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